molecular formula C11H15BrN2O2 B1338672 2-(N-BOC-N-methylamino)-5-bromopyridine CAS No. 227939-01-7

2-(N-BOC-N-methylamino)-5-bromopyridine

Cat. No.: B1338672
CAS No.: 227939-01-7
M. Wt: 287.15 g/mol
InChI Key: YHTZSPWLJTZRDM-UHFFFAOYSA-N
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Description

2-(N-BOC-N-methylamino)-5-bromopyridine is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and a tert-butoxycarbonyl (BOC) protected N-methylamino group at the 2-position. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromopyridine as the starting material.

    N-Methylation: The pyridine nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    BOC Protection: The N-methylated pyridine is then reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base like triethylamine to introduce the BOC protecting group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(N-BOC-N-methylamino)-5-bromopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the BOC group.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Deprotection Reactions: The major product is 2-(N-methylamino)-5-bromopyridine.

    Coupling Reactions: Products include biaryl compounds and other complex molecules.

Scientific Research Applications

2-(N-BOC-N-methylamino)-5-bromopyridine has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: It is used in the preparation of functional materials and polymers.

    Biological Studies: The compound is used in the study of biological pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of 2-(N-BOC-N-methylamino)-5-bromopyridine depends on its specific application. In medicinal chemistry, it may act as an intermediate in the synthesis of active pharmaceutical ingredients. The BOC protecting group provides stability during synthetic transformations, and its removal under acidic conditions reveals the active amine functionality, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(N-BOC-N-methylamino)pyridine: Similar structure but lacks the bromine atom at the 5-position.

    2-(N-BOC-N-methylamino)benzoic acid: Similar protecting group and amine functionality but different core structure.

    2-(N-BOC-N-methylamino)ethanol: Similar protecting group and amine functionality but different core structure.

Uniqueness

2-(N-BOC-N-methylamino)-5-bromopyridine is unique due to the presence of both the bromine atom and the BOC-protected N-methylamino group. This combination allows for selective reactions at the bromine site and the ability to deprotect the amine group under controlled conditions, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTZSPWLJTZRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458469
Record name tert-Butyl (5-bromopyridin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227939-01-7
Record name tert-Butyl (5-bromopyridin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(BOC-amino)-5-bromopyridine (3.06 g) in THF (50 mL) was added sodium hydride (538 mg) and the reaction stirred at room temperature for 20 min. Then, iodomethane (0.84 mL) was added and the reaction stirred at room temperature for 16 h. The reaction was quenched with water (30 mL) and extracted into dichloromethane (3×30 mL). The organic layers were dried (MgSO4) and reduced in vacuo to give (5-bromo-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester as an oil.
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
538 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tert-butyl 5-bromopyridin-2-ylcarbamate (10 g) and cesium carbonate (20 g) were added to 50 mL of DMF. Methyl iodide (4 mL) was subsequently slowly added to the stirring reaction mixture. After 30 minutes tlc indicates that the reaction is complete. The majority of the DMF was removed under hi-vacuum and the reaction mixture was extracted with ethyl acetate and water. The organic layer was dried, filtered and concentrated. The crude product was purified by Isco 0-30% gradient (H/E) over 25 mins. The tubes were pooled and concentrated to get 9.85 g of tert-butyl 5-bromopyridin-2-yl(methyl)carbamate as a clear oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

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